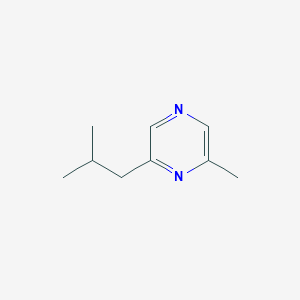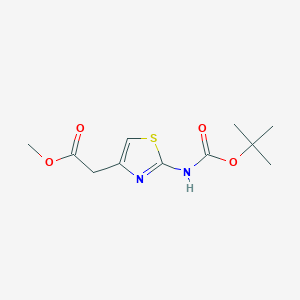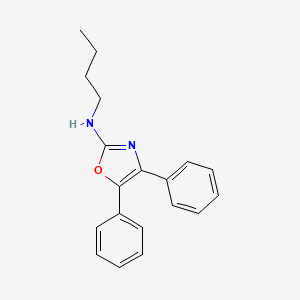
Oxazole, 2-(butylamino)-4,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylamino)-4,5-diphenyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a butylamino group attached to the second position of the oxazole ring and two phenyl groups attached to the fourth and fifth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4,5-diphenyloxazole typically involves the reaction of 2-amino-4,5-diphenyloxazole with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of 2-(Butylamino)-4,5-diphenyloxazole can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-(Butylamino)-4,5-diphenyloxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole derivatives. Substitution reactions can result in the formation of various substituted oxazole compounds.
科学的研究の応用
2-(Butylamino)-4,5-diphenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
作用機序
The mechanism of action of 2-(Butylamino)-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in bioimaging, the compound’s fluorescence properties are utilized to visualize cellular structures and processes.
類似化合物との比較
2-(Butylamino)-4,5-diphenyloxazole can be compared with other similar compounds, such as:
- 2-(Methylamino)-4,5-diphenyloxazole
- 2-(Ethylamino)-4,5-diphenyloxazole
- 2-(Propylamino)-4,5-diphenyloxazole
These compounds share a similar oxazole core structure but differ in the length and structure of the alkylamino group attached to the second position. The uniqueness of 2-(Butylamino)-4,5-diphenyloxazole lies in its specific combination of the butylamino group and the diphenyloxazole core, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
20503-68-8 |
|---|---|
分子式 |
C19H20N2O |
分子量 |
292.4 g/mol |
IUPAC名 |
N-butyl-4,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C19H20N2O/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21) |
InChIキー |
PDFSHRXXDIDWFW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




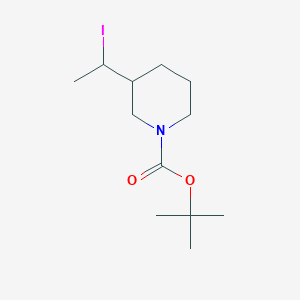
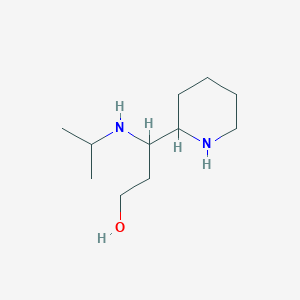
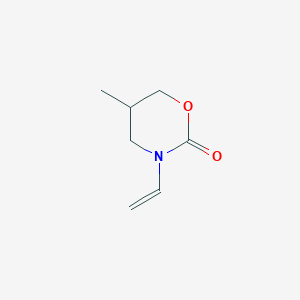
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
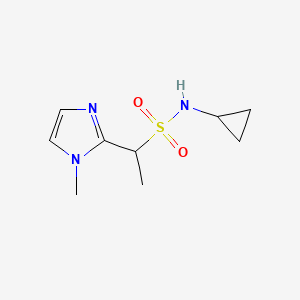
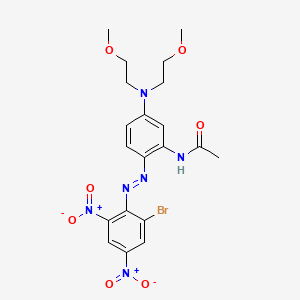
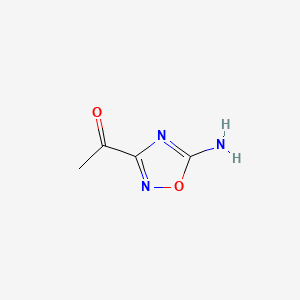

![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
